molecular formula C8H12N4 B12361844 5-Pyridin-2-ylpyrazolidin-3-amine

5-Pyridin-2-ylpyrazolidin-3-amine

Katalognummer: B12361844
Molekulargewicht: 164.21 g/mol
InChI-Schlüssel: YSMVTOIWQBQUKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Pyridin-2-ylpyrazolidin-3-amine is a heterocyclic compound that features both a pyridine ring and a pyrazolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-2-ylpyrazolidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions. This reaction forms the pyrazolidine ring fused to the pyridine ring. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Pyridin-2-ylpyrazolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the nitrogen or carbon atoms.

    Substitution: Substituted derivatives with alkyl or acyl groups replacing hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

5-Pyridin-2-ylpyrazolidin-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Pyridin-2-ylpyrazolidin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include signal transduction pathways that regulate cellular processes such as inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Pyridin-2-ylpyrazolidin-3-amine is unique due to its specific combination of a pyridine ring and a pyrazolidine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Eigenschaften

Molekularformel

C8H12N4

Molekulargewicht

164.21 g/mol

IUPAC-Name

5-pyridin-2-ylpyrazolidin-3-amine

InChI

InChI=1S/C8H12N4/c9-8-5-7(11-12-8)6-3-1-2-4-10-6/h1-4,7-8,11-12H,5,9H2

InChI-Schlüssel

YSMVTOIWQBQUKI-UHFFFAOYSA-N

Kanonische SMILES

C1C(NNC1N)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.